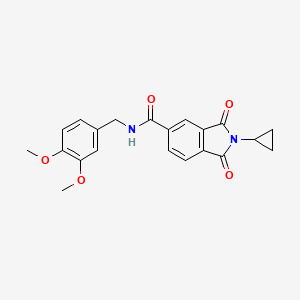
2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethoxybenzyl group, and an isoindole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole core, introduction of the cyclopropyl group, and attachment of the dimethoxybenzyl moiety. Common reagents used in these reactions include cyclopropylamine, 3,4-dimethoxybenzyl chloride, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets in a specific manner, potentially leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-N 2-(diphenylacetyl)-N-[2-(1H-indol-3-yl)ethyl]glycinamide
- N 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-N 2-[(4-ethylphenyl)carbamoyl]-N-[2-(1H-indol-3-yl)ethyl]glycinamide
- N 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-N 2-(4-fluorobenzyl)glycinamide
Uniqueness
The uniqueness of 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-27-17-8-3-12(9-18(17)28-2)11-22-19(24)13-4-7-15-16(10-13)21(26)23(20(15)25)14-5-6-14/h3-4,7-10,14H,5-6,11H2,1-2H3,(H,22,24) |
InChI Key |
PMHWITHILXZVLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-carbamoylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11022392.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B11022394.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11022401.png)
![4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11022403.png)
![Methyl 3-nitro-5-[(4-sulfamoylphenyl)carbamoyl]benzoate](/img/structure/B11022412.png)
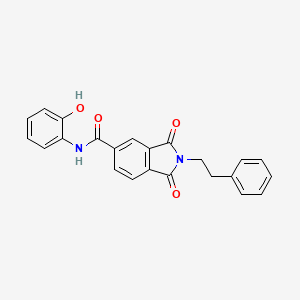
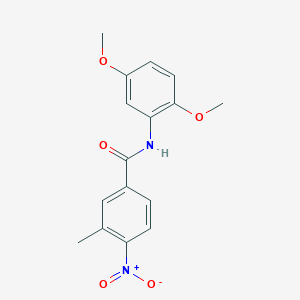
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B11022427.png)
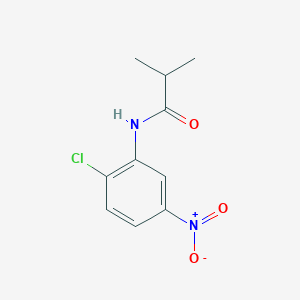
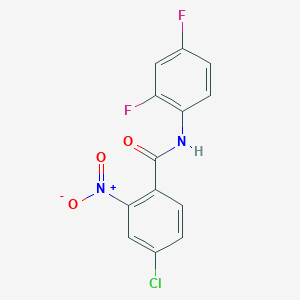
![N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B11022440.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11022446.png)
![6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11022449.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B11022459.png)
